Chlorazanil is derived from the metabolism of the antimalarial drug proguanil. It is classified as a diuretic agent and is noted for its structural similarity to proguanil. The compound was introduced into clinical practice in the late 1950s but has since been scrutinized due to its detection in doping control samples, raising concerns about its illicit use in sports .
The synthesis of chlorazanil can be traced back to its precursor, N-(4-chlorophenyl)-biguanide. This transformation occurs in the presence of formaldehyde or formic acid esters. The reaction typically involves the following steps:
Key parameters for this synthesis include:
Chlorazanil participates in various chemical reactions typical of amines and triazines:
As a diuretic agent, chlorazanil's mechanism of action involves inhibiting sodium reabsorption in the renal tubules, leading to increased urine output. This effect is mediated through interactions with specific receptors in the nephron:
Chlorazanil exhibits several notable physical and chemical properties:
These properties are significant for its handling and application in pharmaceutical formulations.
Chlorazanil (chemical name: N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine; CAS#: 500-42-5) emerged in the late 1950s as a novel nonmercurial diuretic agent. Its molecular structure (C₉H₈ClN₅; MW: 221.65 g/mol) features a triazine backbone linked to a p-chlorophenyl group, distinguishing it from earlier organomercurial diuretics. Marketed under trade names such as Daquin, Orpizin, and Triazurol, Chlorazanil was developed to promote sodium and water excretion in edema management [3]. Despite initial pharmacological interest, it never achieved widespread clinical adoption due to the concurrent development of more potent thiazide diuretics. Its synthesis pathway—involving the reaction of cyanuric chloride with p-chloroaniline—exemplified mid-20th-century efforts to leverage heterocyclic chemistry for therapeutic innovation [3] [6].
Table 1: Chlorazanil Synonyms and Historical Trade Names
Chemical Identifier | Alternative Names |
---|---|
CAS 500-42-5 | Neo-Urofort, Riker 545 |
IUPAC Name | N⁴-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine |
Legacy Designations | Chlorazanil, Neurofort, Diurazine |
Chlorazanil occupies a unique niche at the intersection of antimalarial and diuretic pharmacology due to its structural and metabolic relationship with proguanil (an antimalarial). Proguanil, used for malaria prophylaxis, metabolizes into N-(4-chlorophenyl)-biguanide, which shares a 4-chloroaniline moiety with Chlorazanil. Crucially, research revealed that this metabolite undergoes cyclization to form Chlorazanil non-enzymatically under physiological conditions:
Table 2: Structural and Functional Comparison of Proguanil and Chlorazanil
Parameter | Proguanil (Antimalarial) | Chlorazanil (Diuretic) |
---|---|---|
Core Structure | Biguanide | Triazine |
Key Metabolite | N-(4-Chlorophenyl)-biguanide | End product |
Primary Target | Dihydrofolate reductase (Plasmodium) | Renal tubular ion transporters |
Conversion Trigger | Formaldehyde/formic acid in urine | N/A |
This biotransformation pathway underscores how shared chemical scaffolds can unify disparate therapeutic classes—a phenomenon with profound implications for drug metabolism and toxicology.
The World Anti-Doping Agency (WADA) prohibits diuretics like Chlorazanil due to their potential to mask other drugs by increasing urine volume. Despite its obsolescence in clinical medicine, Chlorazanil reemerged in anti-doping investigations when two athletes tested positive for it in 2014. Both denied ingesting the diuretic but reported using proguanil for malaria prevention during travel to Africa. This prompted critical research into artefactual Chlorazanil formation:
Table 3: Anti-Doping Challenges Posed by Chlorazanil Artefacts
Scenario | Mechanism | Preventive Strategy |
---|---|---|
Proguanil prophylaxis | Metabolic cyclization | Test for proguanil metabolites |
Urinary formaldehyde | Non-enzymatic conversion | Control urine collection/pH |
Contaminated supplements | Adulteration | Supply chain verification |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7